2-(Chloromethyl)oxazole

Description

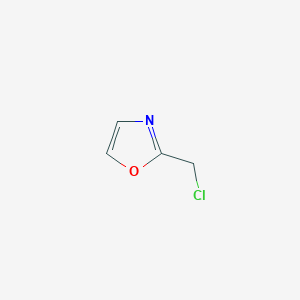

Structure

3D Structure

Propriétés

IUPAC Name |

2-(chloromethyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO/c5-3-4-6-1-2-7-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOPGVBLRHCPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620784 | |

| Record name | 2-(Chloromethyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185246-17-7 | |

| Record name | 2-(Chloromethyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-(Chloromethyl)oxazole

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Chloromethyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with a reactive chloromethyl group at the 2-position. While a seemingly simple molecule, it represents a highly valuable and versatile building block in modern synthetic chemistry.[1] Its significance lies in the dual reactivity imparted by its structure: the stable, aromatic oxazole core and the electrophilic chloromethyl group. This combination makes it a crucial intermediate for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1][2]

The oxazole ring itself is a bioisostere for other heterocyclic systems and is a common motif in bioactive natural products and synthetic drugs, contributing to interactions with biological targets.[3][4] The chloromethyl group serves as a highly effective chemical handle, susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups at the 2-position, enabling the construction of diverse molecular libraries for drug discovery and the development of novel materials.[5][6] Researchers utilize this compound and its derivatives to create compounds with potential antimicrobial, anti-inflammatory, and neurological activities.[1] This guide provides an in-depth examination of a common synthetic pathway to this compound, its detailed characterization, and the critical considerations for its safe handling and application.

Part 1: Synthesis of this compound

The synthesis of the oxazole ring can be achieved through various classical methods, including the Robinson-Gabriel synthesis (cyclodehydration of α-acylamino ketones) and the reaction of α-haloketones with amides.[7] A highly effective approach for synthesizing 2-substituted oxazoles involves the Lewis acid-catalyzed cycloaddition of a suitable precursor with a nitrile. The following section details a representative synthesis leveraging chloroacetonitrile as a key reagent.

Synthetic Scheme & Mechanism

A common strategy involves the reaction between an α-diazo ketone and an excess of chloroacetonitrile, catalyzed by a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂).

The causality behind this experimental design is rooted in the specific roles of each component:

-

α-Diazo Ketone: This reactant serves as the three-atom component (C-C=O) that will form the C5-C4-O part of the oxazole ring.

-

Chloroacetonitrile (ClCH₂CN): This serves as both the reactant, providing the N3 and C2 atoms of the ring along with the chloromethyl side chain, and as the solvent, ensuring a high concentration for the reaction.

-

Boron Trifluoride Etherate (BF₃·OEt₂): This Lewis acid is the critical catalyst. It activates the nitrile group of chloroacetonitrile, making its carbon atom more electrophilic and susceptible to nucleophilic attack by the α-diazo ketone. This activation is essential for initiating the cyclization cascade.

The reaction proceeds through a proposed mechanism involving the formation of a ketene intermediate from the diazo compound, followed by a [3+2] cycloaddition with the activated nitrile, and subsequent rearrangement and aromatization to yield the stable oxazole ring.

Experimental Protocol: A Self-Validating System

This protocol describes a general, lab-scale synthesis adapted from established procedures for similar oxazoles.[8]

Reagents & Equipment:

-

1-Diazo-3-phenyl-2-propanone (or other suitable α-diazo ketone)

-

Chloroacetonitrile (reagent grade, dry)[9]

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (DCM, dry)

-

20% Sodium hydroxide (NaOH) solution (aqueous, cold)

-

Magnesium sulfate (MgSO₄, anhydrous)

-

Silica gel for chromatography

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add chloroacetonitrile (20 eq.) and dichloromethane (approx. 1 volume relative to the diazo ketone solution).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add boron trifluoride diethyl etherate (2 eq.). Stir for 10 minutes. The use of a strong Lewis acid necessitates anhydrous conditions to prevent quenching.

-

Reactant Addition: Dissolve the α-diazo ketone (1 eq.) in dichloromethane (1 volume). Add this solution dropwise to the reaction mixture at 0-5 °C over 30 minutes. The slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diazo compound is consumed.

-

Work-up & Quenching: Carefully quench the reaction by slowly adding it to a beaker of cold 20% aqueous sodium hydroxide. This step neutralizes the BF₃ catalyst and removes acidic impurities. Caution: This is an exothermic process.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

Purification: Purify the crude oil using flash column chromatography on silica gel, typically eluting with a gradient of ethyl acetate in hexanes or pure dichloromethane.[8] This step is essential to isolate the pure this compound derivative from unreacted starting materials and byproducts.

Visualization of Synthetic Workflow

The following diagram outlines the logical flow from starting materials to the final, purified product.

Caption: High-level workflow for the synthesis and purification of this compound.

Part 2: Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound is paramount. This is achieved through a combination of spectroscopic techniques. While direct experimental data for the unsubstituted parent compound can be sparse in literature, the following represents a robust characterization based on data from closely related analogues and fundamental spectroscopic principles.[10]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound.

Table 1: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment & Rationale |

|---|---|---|---|

| ¹H | ~4.65 | Singlet (s) | -CH₂Cl |

| ¹H | ~7.20 | Singlet (s) | CH at position 4 |

| ¹H | ~7.70 | Singlet (s) | CH at position 5 |

| ¹³C | ~38-42 | - | -C H₂Cl |

| ¹³C | ~125-130 | - | C 4 |

| ¹³C | ~138-142 | - | C 5 |

| ¹³C | ~158-162 | - | C 2 |

Rationale: The chloromethyl protons (-CH₂Cl) appear as a characteristic singlet due to the absence of adjacent protons; its chemical shift is downfield due to the electron-withdrawing effect of the chlorine atom and the oxazole ring.[8] The oxazole ring protons have distinct chemical shifts due to the different electronic environments created by the adjacent oxygen and nitrogen atoms.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment & Rationale |

|---|---|

| ~3150-3120 | C-H stretching (oxazole ring) |

| ~1620-1580 | C=N stretching (oxazole ring)[10] |

| ~1150-1050 | C-O-C stretching (oxazole ring) |

| ~750-700 | C-Cl stretching |

Rationale: The IR spectrum is dominated by characteristic vibrations of the heterocyclic ring, particularly the C=N and C-O-C stretching modes. The C-Cl stretch typically appears in the fingerprint region.

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z Value | Assignment & Rationale |

|---|---|

| 117 / 119 | [M]⁺ and [M+2]⁺ |

| 82 | [M - Cl]⁺ |

| 69 | [M - CH₂Cl]⁺ or [Oxazole]⁺ |

Rationale: The molecular ion peak ([M]⁺) will exhibit a characteristic isotopic pattern (~3:1 ratio for the 117 and 119 peaks) due to the presence of the ³⁵Cl and ³⁷Cl isotopes.[11] Common fragmentation pathways involve the loss of the chlorine radical or the entire chloromethyl group.[12]

Characterization Workflow

The process of confirming the final product's structure and purity follows a logical sequence of analytical tests.

Caption: Standard workflow for the purification and spectroscopic characterization of a synthesized compound.

Part 3: Safety, Handling, and Applications

Critical Safety Precautions

This compound and its precursors are hazardous chemicals that must be handled with appropriate care.

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[13][14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.[15]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13] Keep away from sources of ignition. Store in a tightly-sealed container in a cool, dry, and well-ventilated area.[16]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[15]

-

Specific Hazards: As a chlorinated organic compound, it may release toxic gases such as hydrogen chloride, carbon oxides, and nitrogen oxides upon combustion.[13]

Primary Application: A Versatile Synthetic Scaffold

The primary value of this compound is its function as a reactive scaffold.[6] The chloromethyl group is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide variety of nucleophiles. This allows chemists to easily synthesize a diverse range of 2-substituted oxazoles, including:

-

Ethers: Reaction with alkoxides or phenoxides.

-

Thioethers: Reaction with thiolates.[6]

-

Amines: Reaction with primary or secondary amines.[3]

-

Azides: Reaction with sodium azide, which can then be used in "click chemistry" reactions.[5]

-

Esters: Via reaction with carboxylate salts.

This reactivity makes this compound an indispensable tool for building molecular complexity and exploring structure-activity relationships in drug discovery and materials science.

References

-

PrepChem. (n.d.). Synthesis of 2-chloromethyl-5-benzyl oxazole. Retrieved from PrepChem.com. [Link]

-

Govaerts, S., et al. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry, 14, 396–403. [Link]

-

Patil, S. A., & Luzzio, F. A. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(15), 1695-1698. [Link]

-

Reisner, D. B., & Horning, E. C. (1951). Chloroacetonitrile. Organic Syntheses, 31, 26. [Link]

-

Singh, P., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(5), 816-834. [Link]

-

Govaerts, S., et al. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Semantic Scholar. [Link]

-

University of Puerto Rico Mayagüez. (n.d.). Material Safety Data Sheet. Retrieved from uprm.edu. [Link]

-

Zhang, X., et al. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research, 531, 15-18. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from pharmaguideline.com. [Link]

-

Flammang, R., & Van Haverbeke, Y. (1979). Mass spectrometry of oxazoles. Mass Spectrometry Reviews, 1-32. [Link]

-

NIST. (n.d.). Oxazole - Mass spectrum (electron ionization). Retrieved from NIST WebBook. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 89102-64-7: Oxazole, 2-(chloromethyl)-5-(phenylmethyl)- [cymitquimica.com]

- 3. 5-(Chloromethyl)oxazole | High-Quality Reagent | RUO [benchchem.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. BJOC - Continuous multistep synthesis of 2-(azidomethyl)oxazoles [beilstein-journals.org]

- 6. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 8. prepchem.com [prepchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. Oxazole [webbook.nist.gov]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. aksci.com [aksci.com]

- 14. aksci.com [aksci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. combi-blocks.com [combi-blocks.com]

Spectroscopic Data of 2-(Chloromethyl)oxazole (NMR, IR, MS)

An in-depth technical guide or whitepaper on the core.

For Researchers, scientists, and drug development professionals.

Abstract

2-(Chloromethyl)oxazole is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry, serving as a versatile building block for more complex molecular architectures. The unambiguous structural elucidation of this compound is paramount for its application in drug design and synthesis. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating predicted data with established principles, this document serves as a practical reference for the acquisition, interpretation, and validation of the structure of this compound.

Introduction to this compound

The oxazole ring is a key structural motif found in numerous natural products and pharmacologically active compounds. The introduction of a chloromethyl group at the 2-position of the oxazole ring creates a reactive site, making this compound a valuable electrophilic precursor for the synthesis of a wide range of derivatives. Its utility in the development of novel therapeutic agents underscores the importance of a thorough and accurate characterization of its chemical structure. Spectroscopic methods provide the necessary tools to confirm the identity and purity of this compound, ensuring the reliability of subsequent synthetic transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the protons on the oxazole ring and the chloromethyl group. The predicted chemical shifts (in ppm, relative to a standard like TMS) are influenced by the electron-withdrawing nature of the nitrogen and oxygen atoms in the ring and the chlorine atom.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-4 | ~7.2 - 7.4 | Doublet | 1H |

| H-5 | ~7.8 - 8.0 | Doublet | 1H |

| -CH₂Cl | ~4.7 - 4.9 | Singlet | 2H |

-

Causality of Chemical Shifts: The protons H-4 and H-5 on the oxazole ring are in the aromatic region, with H-5 being more deshielded (further downfield) due to its proximity to the electronegative oxygen atom. The methylene protons (-CH₂Cl) are significantly downfield from a typical alkyl proton due to the strong electron-withdrawing effect of the adjacent chlorine atom and the oxazole ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~160 - 162 |

| C-4 | ~128 - 130 |

| C-5 | ~140 - 142 |

| -CH₂Cl | ~40 - 42 |

-

Causality of Chemical Shifts: The C-2 carbon, being attached to both nitrogen and the chloromethyl group, is the most deshielded carbon in the ring. The C-5 carbon is more deshielded than the C-4 carbon due to its proximity to the oxygen atom. The chloromethyl carbon (-CH₂Cl) appears in the aliphatic region but is shifted downfield by the chlorine atom.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (oxazole ring) | 3100 - 3150 | Medium |

| C-H stretch (aliphatic) | 2950 - 3000 | Medium |

| C=N stretch | 1600 - 1650 | Strong |

| C=C stretch | 1500 - 1550 | Medium |

| C-O-C stretch | 1050 - 1150 | Strong |

| C-Cl stretch | 700 - 800 | Strong |

-

Interpretation: The presence of bands in the aromatic C-H stretching region, along with the characteristic C=N and C=C stretching frequencies, would be indicative of the oxazole ring. A strong absorption in the 700-800 cm⁻¹ range is a key indicator for the C-Cl bond.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of this compound (C₄H₄ClNO) is approximately 117.5 g/mol . Due to the presence of chlorine, the molecular ion peak will appear as a characteristic isotopic pattern:

-

An M⁺ peak at m/z ≈ 117 (corresponding to the ³⁵Cl isotope).

-

An M+2 peak at m/z ≈ 119 (corresponding to the ³⁷Cl isotope) with an intensity of about one-third of the M⁺ peak.

-

-

Key Fragmentation Patterns: The fragmentation of the molecular ion can provide further structural information.

| Fragment Ion | Predicted m/z | Proposed Structure |

| [M - Cl]⁺ | 82 | Loss of a chlorine radical |

| [M - CH₂Cl]⁺ | 68 | Loss of the chloromethyl radical |

Visualization of Predicted Fragmentation

2-(Chloromethyl)oxazole reactivity and electrophilicity

An In-Depth Technical Guide to the Reactivity and Electrophilicity of 2-(Chloromethyl)oxazole

Abstract

This technical guide provides a comprehensive analysis of this compound, a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and organic synthesis. We will explore the fundamental principles governing its reactivity, focusing on the inherent electrophilicity of the chloromethyl substituent as modulated by the electronic nature of the oxazole ring. This document details common synthetic transformations, provides mechanistic insights, presents field-proven experimental protocols, and discusses the compound's application in the development of biologically active molecules. The content is structured to deliver not just procedural steps, but the causal logic behind them, empowering scientists to effectively harness the synthetic potential of this important intermediate.

Introduction: The Oxazole Scaffold and the Influence of the Chloromethyl Group

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1][2] It is a "privileged structure" in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[3][4][5] The oxazole nucleus is electron-deficient, which influences the reactivity of its substituents.[6]

When a chloromethyl group is placed at the 2-position of the oxazole ring, the resulting molecule, this compound, becomes a potent electrophile. The methylene carbon (-CH₂-) is activated by two key factors:

-

Inductive Effect: The adjacent chlorine atom is highly electronegative, withdrawing electron density and creating a partial positive charge (δ+) on the carbon.

-

Ring Influence: The electron-withdrawing nature of the aromatic oxazole ring further depletes electron density from the methylene carbon, enhancing its electrophilicity.

This electronic arrangement makes the reactivity of the 2-halomethylene unit comparable to that of a benzylic halide, rendering it an excellent substrate for nucleophilic substitution reactions.[7] This high reactivity allows it to serve as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[8]

Figure 1: Logical diagram illustrating the electronic factors that contribute to the high electrophilicity of this compound.

Core Reactivity: Nucleophilic Substitution Reactions

The primary reaction manifold for this compound is nucleophilic substitution, typically proceeding via an S(_N)2 mechanism. Its status as a potent electrophile allows for efficient reactions with a wide range of soft and hard nucleophiles.

Mechanism of Action: The S(_N)2 Pathway

The reaction involves a backside attack by the nucleophile on the electrophilic methylene carbon, leading to the displacement of the chloride leaving group in a single, concerted step. The choice of solvent and base is critical for maximizing yield and minimizing side reactions. Aprotic polar solvents like DMF or DMSO are often preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.

Figure 2: Generalized S(_N)2 reaction mechanism for the nucleophilic substitution of this compound.

Reactions with N-, O-, S-, and C-Nucleophiles

2-(Chloromethyl)oxazoles are effective and reactive scaffolds for synthetic elaboration at the 2-(methylene) position.[7]

-

Nitrogen Nucleophiles (Amines): Primary and secondary amines react readily to form 2-(aminomethyl)oxazoles. These derivatives have been investigated for analgesic and anti-inflammatory activity.[7] Stronger bases like sodium hydride (NaH) or heating may be required for less nucleophilic amines.[9]

-

Oxygen Nucleophiles (Alcohols/Phenols): Alkoxides and phenoxides displace the chloride to yield 2-(alkoxymethyl)- or 2-(phenoxymethyl)oxazoles. These compounds are of interest as modulators of cyclooxygenase activity.[7]

-

Sulfur Nucleophiles (Thiols): Thiolates are excellent nucleophiles and react efficiently to give 2-(thiomethyl)oxazole derivatives.[7] For example, thiophenoxide affords the corresponding 2-(phenylthiomethyl)oxazole in high yield.[7] These thioethers can be further oxidized to sulfones, which are valuable intermediates for generating stabilized carbanions for C-C bond formation.[7]

-

Carbon Nucleophiles (Enolates/Cyanide): Stabilized carbanions, such as those derived from diethyl malonate, can be used for C-alkylation, a key step in the synthesis of the non-steroidal anti-inflammatory drug Oxaprozin.[7] Sodium cyanide is also an effective nucleophile, yielding the 2-(cyanomethyl)oxazole derivative, which provides a handle for further synthetic transformations.[7]

Figure 3: Synthetic utility of this compound in reactions with various classes of nucleophiles.

Comparative Reactivity: Chloro- vs. Bromo-Derivatives

For synthetic planning, understanding the relative reactivity of different halomethyl oxazoles is crucial. The reactivity follows the expected trend for leaving group ability: I > Br > Cl > F.

The 2-(bromomethyl)oxazole analogue is a more reactive alternative to the chloromethyl compound.[7][9] This enhanced reactivity allows for milder reaction conditions, shorter reaction times, and can be advantageous when dealing with less reactive nucleophiles or in complex, multi-step syntheses.[9] However, the chloro-derivative is often more cost-effective and may be preferred if its reactivity is sufficient for the desired transformation.[9]

| Feature | This compound | 2-(Bromomethyl)oxazole | Rationale |

| Reactivity | Good | Excellent | Bromide is a better leaving group than chloride. |

| Typical Conditions | May require heating (60-80°C) and/or stronger bases (e.g., NaH).[9] | Often proceeds at room temperature or with mild heating.[9] | Lower activation energy for displacing bromide. |

| Cost | Generally lower | Generally higher | Based on typical reagent manufacturing costs. |

| Stability | Generally more stable | Can be less stable; potentially difficult to isolate.[10] | The C-Br bond is weaker than the C-Cl bond. |

Table 1: Comparison of Reactivity and Practical Considerations for 2-(Chloromethyl)- and 2-(Bromomethyl)oxazoles.

Experimental Protocols and Methodologies

A trustworthy protocol is a self-validating system. The following general procedure for the synthesis of a 2-substituted oxazole is designed with clear causality for each step.

Protocol 1: General Procedure for N-Alkylation of 2-(Chloromethyl)-4,5-diphenyloxazole

This protocol is adapted from methodologies described for the reaction of 2-(halomethyl)oxazoles with amine nucleophiles.[7][9]

Objective: To synthesize 2-(alkylaminomethyl)-4,5-diphenyloxazole via nucleophilic substitution.

Materials:

-

2-(Chloromethyl)-4,5-diphenyloxazole (1.0 eq.)

-

Primary or Secondary Amine (1.2 eq.)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) or other suitable base (e.g., K₂CO₃, Et₃N)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add the amine (1.2 eq.) and anhydrous DMF.

-

Causality: A dry, inert atmosphere (N₂) is crucial to prevent quenching of the base and reaction with atmospheric moisture. DMF is an excellent polar aprotic solvent that promotes S(_N)2 reactions.

-

-

Base Addition (if using NaH):

-

Cool the solution to 0 °C using an ice bath. Add NaH (1.5 eq.) portion-wise. Allow the mixture to stir at 0 °C for 20-30 minutes.

-

Causality: Cooling is necessary to control the exothermic reaction of NaH with the amine (deprotonation) and the evolution of hydrogen gas. This step generates the more nucleophilic amide anion in situ.

-

-

Addition of Electrophile:

-

Dissolve 2-(chloromethyl)-4,5-diphenyloxazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

-

Causality: Dropwise addition helps to control any potential exotherm from the substitution reaction.

-

-

Reaction Progression:

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy to overcome the reaction barrier, especially given that chloride is a moderately good leaving group. TLC is essential for determining reaction completion and checking for side products.

-

-

Work-up (Quenching and Extraction):

-

Once the reaction is complete (as judged by TLC), cool the mixture to 0 °C and carefully quench by the slow addition of water or saturated NaHCO₃ solution to destroy any unreacted NaH.

-

Transfer the mixture to a separatory funnel and dilute with EtOAc and water. Separate the layers.

-

Wash the organic layer sequentially with water (2x) and then brine (1x).

-

Causality: The aqueous wash removes the DMF solvent and inorganic salts. The brine wash helps to remove residual water from the organic layer, initiating the drying process.

-

-

Drying and Concentration:

-

Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Causality: Removing all water is critical before solvent evaporation to prevent potential hydrolysis of the product and to obtain an accurate crude yield.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Causality: Chromatography separates the desired product from unreacted starting materials, the mineral oil from the NaH dispersion, and any side products.

-

Figure 4: A generalized experimental workflow for the synthesis and purification of 2-substituted oxazoles.

Safety and Handling

This compound and its derivatives should be handled with care in a well-ventilated fume hood.

-

Hazards: These compounds are typically corrosive and harmful if swallowed.[11] Contact with skin and eyes should be avoided. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Due to potential instability and moisture sensitivity, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (≤ -4 °C is recommended).[8][11]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and reactive electrophilic building block for modern organic synthesis and drug discovery. Its reactivity, which is analogous to that of a benzylic chloride, allows for predictable and efficient substitution reactions with a wide range of nucleophiles. By understanding the electronic principles that govern its reactivity and by employing carefully designed, self-validating experimental protocols, researchers can effectively leverage this scaffold to construct complex molecular architectures and accelerate the development of novel therapeutic agents and functional materials. The choice between the chloro- and the more reactive bromo-derivative will ultimately depend on the specific requirements of the synthetic route, including the nature of the nucleophile, desired yield, and process scalability.[9]

References

- 1. Oxazole - Wikipedia [en.wikipedia.org]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. content.e-bookshelf.de [content.e-bookshelf.de]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 7. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

- 10. BJOC - Continuous multistep synthesis of 2-(azidomethyl)oxazoles [beilstein-journals.org]

- 11. 5-(tert-Butyl)-2-(chloromethyl)oxazole | 224441-73-0 [sigmaaldrich.com]

Introduction: Understanding the Duality of 2-(Chloromethyl)oxazole

An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)oxazole

To the researchers, medicinal chemists, and process development scientists who rely on versatile synthetic building blocks, this compound is a compound of significant interest. It serves as a pivotal intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[1] Its value lies in the inherent reactivity of the chloromethyl group, which acts as a potent electrophile for introducing the oxazole moiety into larger, more complex molecules.[2]

However, the very reactivity that makes this compound a valuable synthetic tool also renders it susceptible to degradation if not handled and stored with a deep understanding of its chemical nature. This guide moves beyond simple storage temperature recommendations to provide a foundational understanding of the stability challenges associated with this compound. As Senior Application Scientists, our experience dictates that true experimental success and reproducibility are built not on simply following instructions, but on understanding the causality behind them. This document is structured to provide that understanding, ensuring the material you use from day one to day one hundred is of consistent and reliable quality.

Part 1: Core Chemical Stability and Degradation Pathways

The stability of this compound is best understood by considering two distinct but interconnected features: the high reactivity of the chloromethyl side chain and the conditional stability of the aromatic oxazole ring.

The Primary Point of Failure: The Electrophilic Chloromethyl Group

The C-Cl bond in the chloromethyl group is the molecule's most significant liability. This group is an excellent electrophile, primed for nucleophilic substitution (SN reactions). The most ubiquitous nucleophile in any laboratory environment is water.

Mechanism of Hydrolysis: In the presence of moisture, whether from atmospheric humidity or residual water in solvents, this compound will undergo hydrolysis to form 2-(Hydroxymethyl)oxazole and hydrochloric acid (HCl). This reaction is analogous to the rapid hydrolysis seen in other chloromethyl ethers, which can have half-lives of mere seconds or minutes in aqueous environments.[3]

-

Causality: The reaction proceeds because water acts as a nucleophile, attacking the electrophilic carbon atom of the chloromethyl group and displacing the chloride ion. The generated HCl is a critical secondary product; its presence can create an acidic microenvironment that may catalyze further degradation of the more sensitive oxazole ring itself.

The Conditional Stability of the Oxazole Ring

While often described as an aromatic and relatively stable heterocycle, the oxazole ring is not inert and can be susceptible to cleavage under specific conditions.[4] Understanding these vulnerabilities is key to preventing unintended degradation.

-

pH Sensitivity: The oxazole ring is most stable in a neutral to mildly acidic pH range. It is particularly vulnerable to cleavage under strongly basic conditions.[5] Studies on the related isoxazole ring in the drug leflunomide show significant decomposition at pH 10, a process that accelerates with increased temperature.[2] While the HCl generated from side-chain hydrolysis will prevent basic conditions, exposure to strongly acidic conditions can also lead to ring decomposition.[5]

-

Oxidative Stress: Strong oxidizing agents, such as potassium permanganate or ozone, are known to cleave the oxazole ring.[5] Therefore, storage away from such agents is critical.

-

Photostability: Halogenated aromatic compounds can be susceptible to photolytic degradation, where light energy induces bond cleavage.[1] While specific data for this compound is limited, prudent practice involves protection from direct light.

Proposed Degradation Pathway

The primary degradation pathway involves a two-step process initiated by water. First, the chloromethyl group is hydrolyzed, followed by potential acid-catalyzed decomposition of the oxazole ring over time.

Caption: Proposed degradation pathway for this compound.

Part 2: Authoritative Storage and Handling Protocols

A self-validating storage protocol is one where the conditions directly counteract the known degradation pathways. Based on the chemical vulnerabilities outlined above, the following procedures are mandated to ensure long-term stability.

Core Principles for Maintaining Integrity

-

Moisture Exclusion is Paramount: The primary degradation mechanism is hydrolysis. All handling and storage procedures must be designed to rigorously exclude moisture.

-

Control Temperature to Control Kinetics: Chemical reactions, including degradation, slow down at lower temperatures.

-

Maintain an Inert Environment: Exclude atmospheric components like water and potentially incompatible reactive gases.

Summary of Recommended Storage Conditions

| Parameter | Condition | Rationale / Causality |

| Temperature | ≤ -4°C to 2-8°C [1][3][5][6] | Slows the kinetic rate of hydrolysis and any other potential decomposition reactions. Freezing (≤ -4°C) is preferred for long-term storage. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, directly preventing hydrolysis and potential long-term oxidation. |

| Container | Tightly-sealed, amber glass vial/bottle | Amber glass protects the compound from potential photolytic degradation.[1] A tight seal, preferably with a PTFE-lined cap, is essential to prevent moisture ingress. |

| Location | Dry, well-ventilated, designated cold storage | Store in a refrigerator or freezer away from strong oxidizing agents, acids, and bases.[3] |

Safe Handling Procedures for Aliquoting and Use

-

Equilibration: Before opening, allow the sealed container to warm to room temperature in a desiccator. This critical step prevents atmospheric moisture from condensing onto the cold compound.

-

Inert Atmosphere Transfer: Whenever possible, handle the compound under a stream of dry inert gas (argon or nitrogen) or within a glovebox.

-

Use Dry Equipment: Ensure all spatulas, syringes, and glassware are scrupulously dried before coming into contact with the material.

-

Minimize Exposure: Work quickly and efficiently to minimize the time the container is open. Immediately after taking an aliquot, flush the container headspace with inert gas before sealing tightly.

-

Solvent Choice: Use anhydrous solvents for all reactions to prevent degradation of the starting material in the reaction vessel.

Part 3: Experimental Protocol: A Self-Validating Stability Assessment

To ensure the integrity of a specific lot of this compound or to establish its shelf-life under your laboratory's specific conditions, a forced degradation study is the most rigorous approach.[6][7] This protocol is self-validating because it intentionally generates the most likely degradation products and confirms that your analytical method can detect them.

Objective and Strategy

The goal is to intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light) to an extent of 5-20%.[8] The resulting samples are then analyzed by a stability-indicating High-Performance Liquid Chromatography (HPLC) method that can separate the intact parent compound from all degradation products.[9]

Caption: Workflow for a forced degradation stability study.

Step 1: Development of a Stability-Indicating HPLC Method

-

Rationale: A robust HPLC method is the cornerstone of any stability study. It must be able to distinguish the active ingredient from any degradation products, a property known as specificity.[10]

-

Methodology:

-

Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase: Use a gradient elution to ensure separation of compounds with different polarities. A typical starting point would be a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).

-

Detection: Use a UV detector, monitoring at a wavelength where this compound has a strong absorbance (e.g., determined by UV scan). A photodiode array (PDA) detector is highly recommended as it can assess peak purity.

-

Sample Preparation: Prepare a stock solution of this compound in a non-nucleophilic, dry solvent like Acetonitrile at a concentration of ~1 mg/mL.

-

Step 2: Execution of Forced Degradation Studies

-

Rationale: This step creates the very impurities the HPLC method must be able to resolve, thus proving its utility.

-

Methodology: For each condition, use a solution of the compound (e.g., 0.1 mg/mL in Acetonitrile/Water) and a parallel blank (solvent only).

-

Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C. Sample at 2, 4, 8, and 24 hours. Neutralize with NaOH before injection.

-

Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature. Sample at 30 min, 1, 2, and 4 hours. Neutralize with HCl before injection. Expect rapid degradation.

-

Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature, protected from light. Sample at 2, 4, 8, and 24 hours.

-

Thermal Degradation: Store the solid compound and a solution in a 70°C oven. Sample at 1, 3, and 7 days.

-

Photolytic Degradation: Expose the solid compound and a solution to a photostability chamber with controlled light (ICH Q1B option). Sample at intervals until significant degradation is observed. Store a control sample protected from light.

-

Step 3: Data Analysis and Interpretation

-

Rationale: The analysis validates the method and quantifies the stability of the compound.

-

Methodology:

-

Specificity: Analyze all stressed samples. The HPLC chromatogram should show baseline resolution between the parent peak and all degradation product peaks. Use the PDA detector to confirm peak purity for the parent compound in all samples.

-

Quantification: Calculate the percentage of the parent compound remaining at each time point for each condition.

-

Mass Balance: A good stability-indicating method should account for all the degraded material. The sum of the parent peak area and all degradant peak areas should remain relatively constant throughout the study.[1]

-

Conclusion

This compound is a potent synthetic intermediate whose utility is directly tied to its purity. Its stability is not an absolute property but a state that must be actively maintained. The primary threats to its integrity are moisture, which causes hydrolysis of the chloromethyl side chain, and exposure to incompatible pH conditions or oxidizing agents. By implementing rigorous storage protocols based on the principles of moisture exclusion and temperature control, and by understanding the underlying degradation pathways, researchers can ensure the reliability and reproducibility of their work. For critical applications, the execution of a forced degradation study provides the ultimate validation of both material stability and analytical oversight.

References

- Chem-Impex. (n.d.). 2-Chloromethyl-oxazole.

- Lee, J. S., et al. (2004). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 32(1), 11-19.

- BenchChem. (2025). Technical Support Center: Oxazole Ring Stability in Substitution Reactions.

- Luminati. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- Environment Canada. (1993). Priority Substances List Assessment Report: Bis(chloromethyl) ether and Chloromethyl methyl ether.

- Pramod, K. et al. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

- Patil, S. A., & Luzzio, F. A. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry, 14, 496-504.

- BioPharm International. (2018). Forced Degradation Studies for Biopharmaceuticals.

- Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Modern Organic Chemistry.

- Luzzio, F. A., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(15), 1667-1670.

- California Air Resources Board. (1997). Background Material: Chloromethyl Methyl Ether As Federal Hazardous Air Pollutant.

- Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development.

- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.

- Royal Society of Chemistry. (n.d.). Development of Stability-Indicating HPLC Methods.

- Sharma, V., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 8(1), 219-231.

- Wikipedia. (n.d.). Oxazole.

- Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3).

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Chloro-5-chloromethylthiazole.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Fuson, R. C., & McKeever, C. H. (1942). Chloromethylation of Aromatic Compounds. Organic Reactions, 1, 63-90.

- CUTM Courseware. (n.d.). Oxazole.pdf.

- Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.

- Biswas, T. (2022, January 15). Oxazole Synthesis by four Name Reactions [Video]. YouTube.

Sources

- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. researchgate.net [researchgate.net]

- 3. canada.ca [canada.ca]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. acdlabs.com [acdlabs.com]

- 7. ajpsonline.com [ajpsonline.com]

- 8. ijtsrd.com [ijtsrd.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. web.vscht.cz [web.vscht.cz]

The Synthetic Cornerstone: A Technical Guide to 2-(Chloromethyl)oxazole in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Moiety and the Strategic Importance of the 2-Chloromethyl Handle

The oxazole ring is a privileged five-membered heterocyclic scaffold that is a prominent feature in a multitude of natural products and synthetic molecules with significant biological activities.[1][2] Its unique electronic properties and ability to act as a bioisostere for ester and amide functionalities have cemented its role in medicinal chemistry. The strategic introduction of a reactive handle onto this stable core unlocks a vast chemical space for the synthesis of diverse molecular architectures. 2-(Chloromethyl)oxazole emerges as a pivotal building block in this context, offering a versatile and reactive electrophilic site for the elaboration of the oxazole core, making it an invaluable intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4] This guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound, with a focus on its role in contemporary drug development.

Synthesis of this compound: Key Methodologies

The synthesis of the this compound core can be approached through several established methods for oxazole ring formation, followed by or incorporating the chloromethyl group.

From α-Diazoketones and Chloroacetonitrile

A notable method for the synthesis of substituted 2-(chloromethyl)oxazoles involves the reaction of an α-diazoketone with chloroacetonitrile in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. This approach provides a direct route to the desired scaffold.

Detailed Experimental Protocol: Synthesis of 2-Chloromethyl-5-benzyl oxazole [3]

-

To a mixture of boron trifluoride diethyl etherate (1.2 ml, 10 mmol), chloroacetonitrile (6.4 ml, 100 mmol), and dichloromethane (5 ml) at 20°C, add a solution of 1-diazo-3-phenyl-2-propanone (0.8 g, 5 mmol) in dichloromethane (5 ml).

-

Stir the reaction mixture at 20°C for 30 minutes.

-

Quench the reaction by washing the solution with cold aqueous 20% sodium hydroxide.

-

Dry the organic layer over magnesium sulfate (MgSO₄) and evaporate the solvent under reduced pressure to yield a crude oil.

-

Purify the crude product by silica gel chromatography using dichloromethane as the eluent to afford 2-chloromethyl-5-benzyl oxazole as a yellow oil (yield: 62%).[3]

Causality Behind Experimental Choices:

-

Boron Trifluoride Etherate: Acts as a Lewis acid to activate the chloroacetonitrile for nucleophilic attack by the diazoketone.

-

Excess Chloroacetonitrile: Serves as both a reactant and a solvent, driving the reaction towards the desired product.

-

Aqueous Sodium Hydroxide Wash: Neutralizes the acidic catalyst and removes any unreacted starting materials and byproducts.

-

Chromatography: Essential for isolating the target compound from potential side products.

Chemical Reactivity: A Hub for Molecular Diversification

The primary driver for the synthetic utility of this compound is the high reactivity of the chloromethyl group in nucleophilic substitution reactions. This moiety behaves similarly to a benzylic chloride, readily undergoing displacement by a wide range of nucleophiles.[5] This reactivity allows for the facile introduction of diverse functional groups at the 2-position of the oxazole ring.

Nucleophilic Substitution Reactions

This compound is an excellent electrophile for the construction of carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds.

Reaction with Amine Nucleophiles: Primary and secondary amines readily displace the chloride to form the corresponding 2-(aminomethyl)oxazoles. These derivatives have been investigated for their potential analgesic and anti-inflammatory activities.[5]

Reaction with Oxygen Nucleophiles: Alkoxides and phenoxides react to yield 2-(alkoxymethyl)- or 2-(phenoxymethyl)oxazoles, which have also been explored as anti-inflammatory and analgesic agents.[5]

Reaction with Sulfur Nucleophiles: Thiolates, such as thiophenoxide, efficiently displace the chloride to produce 2-(thiomethyl)oxazole derivatives. These can be further oxidized to the corresponding sulfones, which are valuable intermediates for subsequent carbon-carbon bond formation.[5]

Reaction with Carbon Nucleophiles: Stabilized carbanions, like those derived from diethyl malonate, can be alkylated with 2-(halomethyl)oxazoles. This strategy has been famously employed in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, utilizing the more reactive 2-(bromomethyl) analogue.[5]

The general workflow for these nucleophilic substitution reactions can be visualized as follows:

Caption: Conceptual Drug Synthesis Pathway.

Laboratory Practice: Handling and Stability

While this compound is a versatile reagent, it is also a reactive alkylating agent and should be handled with appropriate safety precautions. Due to its reactivity, it may have limited long-term stability, and its decomposition can be accelerated by the presence of moisture or nucleophiles. [6]It is advisable to store this compound in a cool, dry, and inert atmosphere and to use it relatively fresh after synthesis or purchase.

Conclusion

This compound stands as a testament to the power of strategic functionalization in organic synthesis and medicinal chemistry. Its straightforward synthesis and, more importantly, the predictable and versatile reactivity of its chloromethyl group, make it an indispensable tool for researchers. The ability to readily introduce a wide array of chemical functionalities via nucleophilic substitution provides a rapid and efficient means to generate libraries of diverse oxazole-containing compounds for biological screening. As the quest for novel therapeutics continues, the strategic application of such reactive intermediates will undoubtedly play a crucial role in the discovery and development of the next generation of medicines.

References

-

PrepChem. Synthesis of 2-chloromethyl-5-benzyl oxazole. [Link]

- Patil, S. A., & Luzzio, F. A. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(45), 5025-5028.

- de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry, 14, 436-443.

-

ResearchGate. Synthetic approaches for oxazole derivatives: A review. [Link]

- Google Patents. WO2011093529A1 - Synthetic intermediate of oxazole compound and method for producing the same.

-

ResearchGate. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. [Link]

-

AA Blocks. Oxazoles丨Building Blocks. [Link]

-

ResearchGate. Synthesis of oxazole building block 14. [Link]

- Google Patents.

-

PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

-

ResearchGate. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

-

PubMed. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. [Link]

-

Preprints.org. Oxazole-Based Molecules in Anti-viral Drug Development. [Link]

-

RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. WO2000053589A1 - Process for preparing oxazole derivatives - Google Patents [patents.google.com]

- 5. 1806279-67-3|2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 2-(Chloromethyl)oxazole: Mechanism, Protocol, and Strategic Insights for Drug Development

This guide provides an in-depth exploration of the synthesis of 2-(chloromethyl)oxazole, a critical building block in contemporary medicinal chemistry. We will delve into the core mechanistic principles, offer detailed experimental protocols, and provide field-proven insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors. Our focus is on not just the "how," but the fundamental "why" behind each strategic choice in the synthetic pathway, ensuring a robust and reproducible outcome.

The Strategic Importance of the this compound Moiety

The oxazole ring is a privileged scaffold in drug discovery, appearing in a wide array of natural products and synthetic pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable feature in drug candidates. The this compound derivative, in particular, serves as a versatile electrophilic handle. The chloromethyl group is an excellent leaving group, readily undergoing nucleophilic substitution. This allows for the facile introduction of diverse functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Its application is notable in the synthesis of complex molecules, including potent kinase inhibitors and other targeted therapeutics.

Primary Synthetic Strategy: The Modified Robinson-Gabriel Annulation

While several methods exist for oxazole synthesis, the most reliable and widely adopted route to this compound proceeds via a modified Robinson-Gabriel type cyclodehydration of an α-acylamino ketone precursor. This method is favored for its operational simplicity, use of readily available starting materials, and generally good yields.

The precursor, 2-(chloroacetamido)acetaldehyde dimethyl acetal, is prepared by the acylation of aminoacetaldehyde dimethyl acetal with chloroacetyl chloride. The subsequent acid-catalyzed cyclodehydration is the key step in forming the oxazole ring.

Mechanistic Deep Dive: From Acetal to Aromatic Ring

The core of this synthesis lies in the acid-catalyzed intramolecular cyclization and subsequent dehydration. Understanding this mechanism is paramount for troubleshooting and optimization.

Step 1: Acetal Deprotection The reaction is initiated by the protonation of one of the methoxy groups of the dimethyl acetal by a strong acid, typically concentrated sulfuric acid. This transforms the methoxy group into a good leaving group (methanol).

Step 2: Formation of the Oxonium Ion and Aldehyde The protonated acetal eliminates methanol to form a resonance-stabilized oxonium ion, which is in equilibrium with the free aldehyde. This aldehyde is the key electrophilic species for the subsequent cyclization.

Step 3: Intramolecular Nucleophilic Attack (Cyclization) The amide oxygen, acting as an intramolecular nucleophile, attacks the carbonyl carbon of the aldehyde. This is the ring-closing step, forming a five-membered hemiaminal intermediate (a 4,5-dihydrooxazol-4-ol derivative).

Step 4: Dehydration and Aromatization The hydroxyl group of the hemiaminal is protonated by the acid, converting it into a good leaving group (water). The elimination of water, driven by the formation of a stable aromatic system, leads to the final this compound product.

Below is a visual representation of this mechanistic pathway.

The 2-(Chloromethyl)oxazole Scaffold: A Versatile Core for the Discovery of Biologically Active Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2] Its unique electronic and structural properties make it a valuable scaffold for the design of novel therapeutic agents targeting a diverse range of clinical disorders, including cancer, inflammation, and infectious diseases.[3] The oxazole core's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules, combined with its favorable pharmacokinetic properties, underpins its status as a "privileged" structure in drug discovery.

Within the vast chemical space of oxazole-containing molecules, 2-(chloromethyl)oxazole analogs represent a particularly attractive and synthetically accessible starting point for the development of new chemical entities. The reactive chloromethyl group at the 2-position serves as a versatile handle for the introduction of a wide variety of functional groups, enabling the rapid generation of libraries of analogs with diverse physicochemical properties and biological activities. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of analogs derived from the this compound core, with a focus on their potential as anticancer and anti-inflammatory agents.

Synthetic Strategies: Leveraging the Reactivity of the 2-(Chloromethyl) Group

The primary synthetic utility of this compound lies in its susceptibility to nucleophilic substitution reactions. This allows for the facile introduction of a diverse range of substituents at the 2-position, leading to the formation of ether, amine, thioether, and other linkages. A general synthetic workflow for the derivatization of the this compound core is depicted below.

Caption: General workflow for the synthesis of this compound analogs.

Experimental Protocol: Synthesis of a Representative 2-(Phenoxymethyl)oxazole Analog

This protocol describes a representative synthesis of a 2-(phenoxymethyl)-4,5-diphenyloxazole, a common structural motif in biologically active oxazole derivatives.

Materials:

-

2-(Chloromethyl)-4,5-diphenyloxazole

-

Phenol

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-(chloromethyl)-4,5-diphenyloxazole (1.0 eq) and phenol (1.2 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the reaction mixture at 60-70 °C for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(phenoxymethyl)-4,5-diphenyloxazole.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Structure-Activity Relationships (SAR)

While comprehensive SAR studies on a systematic library of this compound analogs are not extensively reported, valuable insights can be gleaned from the broader class of 2,4,5-trisubstituted oxazoles. The following sections summarize the key findings in the anticancer and anti-inflammatory domains.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of oxazole derivatives, with many acting as inhibitors of tubulin polymerization.[4][5] These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

| Compound ID | 2-Substituent | 4-Substituent | 5-Substituent | IC₅₀ (nM) vs. Cancer Cell Lines | Reference |

| 4g | -CH₃ | 3,4,5-trimethoxyphenyl | m-fluoro-p-methoxyphenyl | 0.35 - 4.6 | [4] |

| 4i | -CH₃ | 3,4,5-trimethoxyphenyl | p-ethoxyphenyl | 0.5 - 20.2 | [4] |

| 9 | -CONH-phenyl | H | Phenyl | 780 - 1270 | [5] |

| OXD-6 | 2-nitrophenyl | Phenyl | H | 16,890 (HepG2) | [6] |

| OXD-15 | 4-acetyloxyphenyl | Phenyl | H | 16,650 (HepG2) | [6] |

Key SAR Insights for Anticancer Activity:

-

Substitution at the 5-position is critical: For antitubulin activity, the nature of the aryl group at the 5-position of the oxazole ring significantly influences potency.[4]

-

The 3,4,5-trimethoxyphenyl motif is favored: This group, a common feature in many natural and synthetic tubulin inhibitors, is often found at the 4-position of highly active oxazole analogs.[4]

-

Substituents at the 2-position modulate activity: While a simple methyl group can yield highly potent compounds, more complex functionalities like substituted amides can also confer significant cytotoxicity.[4][5] The 2-position, accessible via the 2-(chloromethyl) intermediate, is therefore a key site for optimization.

-

Isomeric positioning is crucial: The relative positions of the substituted aryl rings on the oxazole core can dramatically impact activity, with one regioisomer often being significantly more potent than the other.[4]

Mechanism of Action: Tubulin Polymerization Inhibition

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Anti-inflammatory Activity

Certain oxazole derivatives have been shown to exhibit anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[7][8] Selective COX-2 inhibition is a well-established therapeutic strategy for the treatment of inflammatory conditions with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Key SAR Insights for COX-2 Inhibition:

-

Diaryl substitution pattern: Many selective COX-2 inhibitors feature a central heterocyclic ring flanked by two aryl groups. The 2,4- or 2,5-diaryl oxazole scaffold fits this pharmacophore model.

-

Sulfonamide/sulfone moiety: A key feature for COX-2 selectivity is the presence of a sulfonamide (SO₂NH₂) or methylsulfonyl (SO₂Me) group on one of the aryl rings.[8][9][10] This group is thought to interact with a secondary pocket in the COX-2 active site that is not present in COX-1.

-

The 2-position as a point of diversification: The 2-position of the oxazole ring, accessible from the 2-(chloromethyl) precursor, can be functionalized to introduce various aryl groups, including those bearing the critical sulfonyl moiety for COX-2 selectivity.

Mechanism of Action: Selective COX-2 Inhibition

Caption: Mechanism of anti-inflammatory action via selective COX-2 inhibition.

In Vitro Biological Evaluation: A Standard Protocol

The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the in vitro cytotoxicity of newly synthesized this compound analogs against a panel of human cancer cell lines.[3]

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Materials and Reagents:

-

Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO to create stock solutions)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5%. Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[3]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Future Perspectives and Conclusion

The this compound scaffold is a highly valuable starting point for the synthesis of a wide range of biologically active molecules. Its synthetic tractability allows for the rapid exploration of chemical space around the core oxazole structure, making it an ideal platform for lead discovery and optimization in drug development programs. While the existing literature provides compelling evidence for the anticancer and anti-inflammatory potential of substituted oxazoles, there is a clear need for a more systematic investigation of the biological activities of direct analogs of this compound.

Future research should focus on the synthesis and screening of focused libraries of 2-alkoxymethyl, 2-aminomethyl, and 2-thioalkoxymethyl oxazole derivatives to establish clear and quantitative structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold and may lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Biological Screening of 4-Propyl-1,3-Oxazole Derivatives.

- ResearchGate. (2025, August 7). Synthesis and characterisation of novel 2,4-diphenyloxazole derivatives and evaluation of their in vitro antioxidant and anticancer activity.

- Chilin, A., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry, 60(15), 6585-6599.

- Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28.

- ResearchGate. (n.d.). Synthesis of oxazoline and oxazole.

- Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(4), 5134-5147.

- Zhao, D., et al. (2021). Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 40, 127968.

- ResearchGate. (n.d.). Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization.

- ResearchGate. (n.d.). Synthetic routes to produce oxazole-based compounds.

- ResearchGate. (2022, December 30). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.

- Bentham Science. (n.d.). Oxazole-Based Compounds As Anticancer Agents.

- ChemistryViews. (2023, May 26). 1,3‐Oxazoles as Anticancer Compounds.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.

- Sławiński, J., et al. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 26(11), 3328.

- Brancati, G., et al. (2013). Synthesis and biological evaluation of 2-substituted-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. European Journal of Medicinal Chemistry, 58, 339-346.

- Scilit. (n.d.). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies.

- EPFL Graph Search. (n.d.). Oxazole.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.

- MDPI. (2025, November 11). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies.

- Maccallini, C., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(13), 1599-1617.

- Li, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, 20(6), e202201145.

- Khan, A. A., & Akhtar, M. J. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 19(22), 3684-3711.

- Royal Society of Chemistry. (n.d.). 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents.

- ResearchGate. (2025, August 6). 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents.

- Lazer, E. S., et al. (1997). Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 7(18), 2341-2346.

Sources

- 1. 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews [chemistryviews.org]

- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]